Pradimicin Q Pradimicin Q Pradimicin Q is a natural product found in Actinomadura verrucosospora with data available.
Brand Name: Vulcanchem
CAS No.: 141869-53-6
VCID: VC21125178
InChI: InChI=1S/C24H16O10/c1-6-2-8-11(26)5-10-16(15(8)21(30)13(6)24(33)34)23(32)18-17(20(10)29)22(31)14-9(19(18)28)3-7(25)4-12(14)27/h2-4,11,25-27,29-30,32H,5H2,1H3,(H,33,34)/t11-/m1/s1
SMILES: CC1=CC2=C(C3=C(CC2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O
Molecular Formula: C24H16O10
Molecular Weight: 464.4 g/mol

Pradimicin Q

CAS No.: 141869-53-6

Cat. No.: VC21125178

Molecular Formula: C24H16O10

Molecular Weight: 464.4 g/mol

* For research use only. Not for human or veterinary use.

Pradimicin Q - 141869-53-6

Specification

Description Pradimicin Q is a natural product found in Actinomadura verrucosospora with data available.
CAS No. 141869-53-6
Molecular Formula C24H16O10
Molecular Weight 464.4 g/mol
IUPAC Name (5R)-1,5,7,9,11,14-hexahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid
Standard InChI InChI=1S/C24H16O10/c1-6-2-8-11(26)5-10-16(15(8)21(30)13(6)24(33)34)23(32)18-17(20(10)29)22(31)14-9(19(18)28)3-7(25)4-12(14)27/h2-4,11,25-27,29-30,32H,5H2,1H3,(H,33,34)/t11-/m1/s1
Standard InChI Key QJLPWVUZFKETMK-LLVKDONJSA-N
Isomeric SMILES CC1=CC2=C(C3=C(C[C@H]2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O
SMILES CC1=CC2=C(C3=C(CC2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O
Canonical SMILES CC1=CC2=C(C3=C(CC2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator